molecular formula C13H12N2O3 B8613158 1-(4-Nitrophenyl)-2-pyridin-2-ylethanol CAS No. 20151-01-3

1-(4-Nitrophenyl)-2-pyridin-2-ylethanol

Cat. No. B8613158
M. Wt: 244.25 g/mol
InChI Key: ANXXWRWZWCRHSO-UHFFFAOYSA-N
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Patent
US04588672

Procedure details

A stainless steel bomb containing p-nitrobenzaldehyde (300 g, 1.99 moles), α-picoline (650 ml, 6.59 moles) and distilled water (100 ml, 5.56 moles) was sealed and held in an oil bath at 140°-160° C. for 19 hours. It was cooled to room temperature and opened to the atmosphere. The contents of the reactor, a mass of crystals and some dark liquid, were added to one liter of a 60:40 methanol-water mixture and the resulting mixture stirred for two hours. The solid was recovered by filtration, washed with one liter of the same solvent mixture and dried under vacuum at 50° C. to give 383-396 g (79%-82% yield) of ##STR29## 4-nitrophenyl-(α-picolyl)carbinol.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18].O>CO.O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]([CH2:18][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][N:12]=2)[OH:9])=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
650 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration
WASH
Type
WASH
Details
washed with one liter of the same solvent mixture
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(O)CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 389.5 (± 6.5) g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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